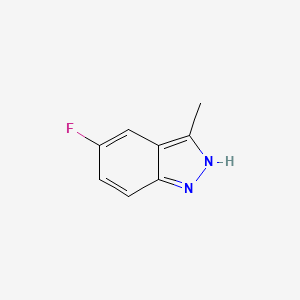

5-Fluoro-3-methyl-1H-indazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-3-methyl-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2/c1-5-7-4-6(9)2-3-8(7)11-10-5/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIYPWDQJKOCVNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C=CC2=NN1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90669185 | |

| Record name | 5-Fluoro-3-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90669185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

945265-03-2 | |

| Record name | 5-Fluoro-3-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90669185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Fluoro-3-methyl-1H-indazole synthesis pathway

An In-Depth Technical Guide to the Synthesis of 5-Fluoro-3-methyl-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key heterocyclic scaffold prevalent in medicinal chemistry, notably as a core component in various kinase inhibitors developed for oncology. The strategic incorporation of a fluorine atom at the C5 position and a methyl group at the C3 position significantly influences the molecule's electronic properties and its ability to engage in specific binding interactions, thereby modulating its pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive overview of a robust and widely employed synthetic pathway for this compound, starting from commercially available 4-fluoroacetophenone. Authored from the perspective of a Senior Application Scientist, this document emphasizes the causal relationships behind experimental choices, provides detailed, reproducible protocols, and is grounded in authoritative references to ensure scientific integrity.

Introduction and Strategic Overview

The indazole core is recognized as a bioisostere of indole, capable of forming crucial hydrogen bonds that mimic the interactions of the indole N-H proton.[1][2] Its derivatives have demonstrated a wide array of biological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[3][4] The title compound, this compound, is of particular interest due to the advantageous properties conferred by its substituents. The C5-fluoro group often enhances metabolic stability and binding affinity, while the C3-methyl group provides a vector for further structural elaboration or can occupy specific hydrophobic pockets in target proteins.

Developing a scalable and efficient synthesis is paramount for advancing drug discovery programs. The synthetic strategy detailed herein is a classical, multi-step approach that offers high reliability and good overall yields. It proceeds via three main transformations:

-

Regioselective Nitration: Introduction of a nitro group onto the aromatic ring of 4-fluoroacetophenone.

-

Nitro Group Reduction: Conversion of the nitro intermediate to a key aniline precursor.

-

Reductive Cyclization: Diazotization of the aniline followed by an intramolecular cyclization to construct the indazole ring system.

This pathway is selected for its use of readily available starting materials and its foundation in well-understood, robust chemical transformations.

Synthesis Pathway Diagram

The overall synthetic route is illustrated below. The pathway begins with 4-fluoroacetophenone and proceeds through nitration, reduction, and a final diazotization/cyclization cascade to yield the target molecule.

Caption: Overall reaction scheme for the synthesis of this compound.

Detailed Synthesis Protocols and Mechanistic Insights

Step 1: Synthesis of 1-(5-Fluoro-2-nitrophenyl)ethan-1-one

This initial step involves the electrophilic aromatic substitution of 4-fluoroacetophenone. The acetyl group is a meta-director, while the fluorine atom is an ortho-, para-director. The directing effects combine to favor nitration at the position ortho to the acetyl group and meta to the fluorine, yielding the desired 2-nitro isomer.

Protocol:

-

Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, add concentrated sulfuric acid (H₂SO₄, 98%). Cool the flask to 0-5 °C using an ice-water bath.

-

Substrate Addition: Slowly add 4-fluoroacetophenone to the cooled sulfuric acid while stirring. Maintain the temperature below 10 °C.

-

Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 70%) to an equal volume of concentrated sulfuric acid, ensuring the mixture remains cold in an ice bath.

-

Nitration: Add the nitrating mixture dropwise to the reaction flask over 1-2 hours. The internal temperature must be strictly maintained between 0 °C and 5 °C. The reaction is highly exothermic, and careful temperature control is critical to prevent over-nitration and ensure safety.

-

Reaction Monitoring: After the addition is complete, stir the mixture at 0-5 °C for an additional 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring. A yellow solid will precipitate.

-

Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold deionized water until the filtrate is neutral (pH ~7). The crude product can be purified by recrystallization from an ethanol/water mixture to yield 1-(5-fluoro-2-nitrophenyl)ethan-1-one as a pale-yellow solid.

| Reagent | Molar Eq. | MW ( g/mol ) | Amount |

| 4-Fluoroacetophenone | 1.0 | 138.14 | (e.g., 13.8 g, 0.1 mol) |

| Conc. H₂SO₄ (98%) | - | 98.08 | (e.g., 60 mL) |

| Conc. HNO₃ (70%) | 1.1 | 63.01 | (e.g., 7.0 mL, 0.11 mol) |

| Expected Yield: | 75-85% |

Step 2: Synthesis of 1-(2-Amino-5-fluorophenyl)ethan-1-one

The reduction of the nitro group to an amine is a standard transformation. While various methods exist (e.g., catalytic hydrogenation), reduction using tin(II) chloride or iron powder in the presence of an acid or ammonium chloride is common, cost-effective, and highly efficient for this substrate.

Protocol:

-

Reaction Setup: To a round-bottom flask, add 1-(5-fluoro-2-nitrophenyl)ethan-1-one and a suitable solvent such as ethanol or ethyl acetate.

-

Reagent Addition: Add iron powder (Fe) and a solution of ammonium chloride (NH₄Cl) in water.

-

Reaction: Heat the mixture to reflux (approx. 80 °C) and stir vigorously. The reaction is typically complete within 2-4 hours. Monitor by TLC until the starting material is consumed.

-

Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the iron salts. Wash the Celite pad with the reaction solvent.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude 1-(2-amino-5-fluorophenyl)ethan-1-one is often of sufficient purity for the next step or can be further purified by column chromatography.

| Reagent | Molar Eq. | MW ( g/mol ) | Amount |

| 1-(5-Fluoro-2-nitrophenyl)ethan-1-one | 1.0 | 183.13 | (e.g., 18.3 g, 0.1 mol) |

| Iron Powder (Fe) | 3.0-4.0 | 55.84 | (e.g., 22.3 g, 0.4 mol) |

| Ammonium Chloride (NH₄Cl) | 1.0-1.5 | 53.49 | (e.g., 8.0 g, 0.15 mol) |

| Expected Yield: | 85-95% |

Step 3: Synthesis of this compound

This final step is a classical indazole synthesis involving the formation of a diazonium salt from the aniline precursor, followed by a reductive intramolecular cyclization. Tin(II) chloride (SnCl₂) serves as the reducing agent that facilitates the ring closure.[5][6]

Protocol:

-

Diazotization:

-

Add 1-(2-amino-5-fluorophenyl)ethan-1-one to concentrated hydrochloric acid (HCl) in a flask and cool the mixture to 0-5 °C in an ice-salt bath.

-

Prepare a solution of sodium nitrite (NaNO₂) in water.

-

Add the NaNO₂ solution dropwise to the aniline solution, keeping the temperature strictly below 5 °C. Stir for 1 hour at this temperature to ensure complete formation of the diazonium salt.

-

-

Reductive Cyclization:

-

In a separate flask, prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) in concentrated HCl. Cool this solution to 0-5 °C.

-

Slowly add the SnCl₂ solution to the cold diazonium salt solution. A precipitate may form.

-

Allow the reaction to stir at 0-10 °C for several hours or overnight until the reaction is complete (monitored by TLC or LC-MS).

-

-

Work-up and Isolation:

-

Pour the reaction mixture into ice water.

-

Neutralize the solution by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is approximately 8. This step must be performed carefully in an ice bath as it is exothermic.

-

A solid precipitate of this compound will form.

-

-

Purification:

-

Collect the solid by vacuum filtration.

-

Wash the filter cake with cold water.

-

Dry the solid under vacuum. For higher purity, the product can be recrystallized from a suitable solvent system like toluene or an ethanol/water mixture.

-

| Reagent | Molar Eq. | MW ( g/mol ) | Amount |

| 1-(2-Amino-5-fluorophenyl)ethan-1-one | 1.0 | 153.15 | (e.g., 15.3 g, 0.1 mol) |

| Conc. HCl (37%) | - | 36.46 | (e.g., 100 mL) |

| Sodium Nitrite (NaNO₂) | 1.1 | 69.00 | (e.g., 7.6 g, 0.11 mol) |

| SnCl₂·2H₂O | 2.5 | 225.65 | (e.g., 56.4 g, 0.25 mol) |

| Expected Yield: | 80-90% |

Experimental Workflow Visualization

The workflow for the critical diazotization and cyclization step is detailed below, highlighting the sequence of operations from reaction setup to final product isolation.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN105198813B - The synthesis technique of 3 methyl 1H indazoles - Google Patents [patents.google.com]

- 6. 3-METHYL-1H-INDAZOLE synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Physicochemical Properties of 5-Fluoro-3-methyl-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-3-methyl-1H-indazole is a fluorinated derivative of the indazole scaffold, a core heterocyclic motif of significant interest in medicinal chemistry. The introduction of a fluorine atom and a methyl group to the indazole ring system can profoundly influence its physicochemical properties, which in turn are critical determinants of its pharmacokinetic and pharmacodynamic profiles. Understanding these properties is paramount for its application in drug discovery and development, guiding lead optimization, formulation, and toxicological assessment. This technical guide provides a comprehensive overview of the key physicochemical characteristics of this compound, integrating predicted data with established analytical methodologies.

Indazole and its derivatives are recognized as privileged structures in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, antitumor, and anti-HIV properties.[1] The strategic placement of substituents on the indazole ring allows for the fine-tuning of its biological and physical properties.

Molecular Structure and Identification

The molecular structure of this compound consists of a bicyclic system where a pyrazole ring is fused to a benzene ring. A fluorine atom is substituted at the 5-position of the benzene ring, and a methyl group is at the 3-position of the pyrazole ring.

Systematic Name: this compound CAS Number: 945265-03-2 Molecular Formula: C₈H₇FN₂ Molecular Weight: 150.15 g/mol [2]

Predicted Physicochemical Properties

Due to the limited availability of experimental data for this specific molecule, the following physicochemical properties are based on computational predictions. These values provide valuable estimates for guiding experimental design and hypothesis generation.

| Property | Predicted Value | Source |

| Boiling Point | 285.3 ± 20.0 °C | [3] |

| Density | 1.299 ± 0.06 g/cm³ | [3] |

| pKa | 13.29 ± 0.40 | [3] |

Note: These values are computationally predicted and should be confirmed by experimental analysis.

Significance of Physicochemical Properties in Drug Discovery

-

Boiling Point and Density: These fundamental physical properties are important for compound handling, purification (e.g., distillation), and process chemistry.

-

pKa: The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a molecule at a given pH. The predicted pKa of 13.29 suggests that this compound is a very weak acid. Its ionization state will affect its solubility, permeability across biological membranes, and interaction with biological targets.

Synthesis and Structural Elucidation

Proposed Synthesis Route

A common and effective method for the synthesis of 3-methyl-1H-indazoles involves the reaction of an appropriately substituted acetophenone with hydrazine.[4] This approach can be adapted for the synthesis of this compound.

The proposed synthesis would start from 1-(4-fluoro-2-aminophenyl)ethanone, which upon reaction with a diazotizing agent (e.g., sodium nitrite in acidic conditions) followed by reduction and cyclization, would yield the target molecule.

Caption: Workflow for determining the melting point.

Determination of Aqueous Solubility (Shake-Flask Method)

Caption: Workflow for determining aqueous solubility.

Conclusion

This compound is a molecule with significant potential in drug discovery. Its physicochemical properties, largely influenced by the fluorine and methyl substituents, are key to understanding its behavior in biological systems. While experimental data is currently limited, computational predictions provide a solid foundation for further investigation. The synthetic route and analytical methodologies outlined in this guide offer a practical framework for researchers to synthesize, characterize, and evaluate this promising compound. Further experimental validation of the predicted properties is crucial for advancing its development as a potential therapeutic agent.

References

-

Chemchart. 5-Fluoro-3-iodo-1-methyl-1H-indazole (1060817-10-8). Available from: [Link]

- Lai, A. Q., et al. (2025). Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid. Asian Journal of Organic Chemistry.

-

Appchem. This compound | 945265-03-2. Available from: [Link]

- Medina, C. P., et al. (2009). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. Journal of Heterocyclic Chemistry, 46(6), 1408-1414.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 135566758, 5-Fluoro-3-(1H-indol-3-ylmethyl)-1H-indazole. Available from: [Link]

-

Organic Chemistry Portal. Indazole synthesis. Available from: [Link]

-

ChemSynthesis. 5-fluoro-1H-indazole-3-carboxylic acid. Available from: [Link]

- Li, P., et al. (2012). Synthesis of Substituted 1H-Indazoles from Arynes and Hydrazones. The Journal of Organic Chemistry, 77(6), 3127-3133.

- Chen, Y., et al. (2012). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Organic Letters, 14(11), 2846-2849.

- Lai, A. Q., et al. (2025).

- Zappalà, G., et al. (2008). On the reaction of some 5-polyfluoroaryl-1,2,4-oxadiazoles with methylhydrazine: synthesis of fluorinated indazoles. Tetrahedron, 64(26), 6039-6045.

- Google Patents. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

- Alkorta, I., et al. (2000). Synthesis, structure, electrostatic properties and spectroscopy of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole. An experimental and ab initio computational study. Journal of the Chemical Society, Perkin Transactions 2, (11), 2261-2267.

- Elguero, J., et al. (1976). 13 C NMR of indazoles. Canadian Journal of Chemistry, 54(9), 1329-1331.

- Kromann, J. C., et al. (2017). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ, 5, e3693.

- Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290.

- Singampalli, A., et al. (2025). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.

- Kim, H., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20286.

- Liu, Z., et al. (2012). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Organic & Biomolecular Chemistry, 10(45), 9034-9037.

-

NMRDB.org. Predict 13C carbon NMR spectra. Available from: [Link]

-

mzCloud. 5 Fluoro THJ. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 101895417, 5-Fluoro-adb, (+-)-. Available from: [Link]

- Sakai, T., et al. (2023). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate.

-

NMRDB.org. Predict 13C carbon NMR spectra. Available from: [Link]

-

ResearchGate. Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. Available from: [Link]

- Sharvin, T., et al. (2025). Pharmacokinetics and molecular-level insights into 5-Methyl-3-(trifluoromethyl)-1H-pyrazole for anticancer action: Spectroscopic profiling, solvent interactions, topological analysis and ADME-QSAR predictions. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 346, 126940.

- Bergström, C. A., et al. (2022). Predicting Solubility of Newly-Approved Drugs (2016–2020) with a Simple ABSOLV and GSE(Flexible-Acceptor) Consensus Model Outperforming Random Forest Regression. Pharmaceutics, 14(2), 393.

- Al-Haded, A. A., et al. (2022). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. Scientific Reports, 12(1), 17757.

Sources

A Technical Guide to the Spectroscopic Characterization of 5-Fluoro-3-methyl-1H-indazole

Introduction

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural characterization of novel heterocyclic compounds is paramount. 5-Fluoro-3-methyl-1H-indazole is a substituted indazole, a class of bicyclic heteroaromatic compounds that are of significant interest in medicinal chemistry due to their diverse biological activities. The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, including metabolic stability and binding affinity. This guide provides a comprehensive overview of the expected spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. While direct experimental spectra for this specific molecule are not widely published, this document synthesizes predictive data based on established spectroscopic principles and data from analogous structures. The methodologies for data acquisition and interpretation are detailed to provide a self-validating framework for researchers.

Molecular Structure and Numbering

A clear understanding of the molecular structure is fundamental to interpreting spectroscopic data. The standard numbering convention for the 1H-indazole ring is utilized throughout this guide.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra will provide definitive information on its constitution.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show signals for the three aromatic protons, the methyl group protons, and the N-H proton. The chemical shifts are influenced by the electron-withdrawing effect of the fluorine atom and the electron-donating effect of the methyl group.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| NH | ~12.0 - 13.0 | br s | - |

| H-4 | ~7.5 - 7.7 | dd | ³J(H4-F5) ≈ 8.0 - 10.0, ⁴J(H4-H6) ≈ 2.5 |

| H-6 | ~7.0 - 7.2 | ddd | ³J(H6-H7) ≈ 9.0, ⁴J(H6-F5) ≈ 5.0 - 7.0, ⁴J(H6-H4) ≈ 2.5 |

| H-7 | ~7.3 - 7.5 | dd | ³J(H7-H6) ≈ 9.0, ⁵J(H7-F5) ≈ 0.5 - 1.0 |

| CH₃ | ~2.5 | s | - |

Causality behind Predictions:

-

NH Proton: The indazole NH proton is typically deshielded and appears as a broad singlet at a high chemical shift, often above 12 ppm, especially in aprotic polar solvents like DMSO-d₆ due to hydrogen bonding with the solvent.[1] Its broadness is due to quadrupole broadening from the adjacent nitrogen and chemical exchange.

-

Aromatic Protons: The fluorine at C-5 will exert a strong influence on the neighboring protons. H-4 and H-6 will show coupling to the ¹⁹F nucleus. The ortho coupling (³J(H4-F5)) is expected to be the largest, while the meta coupling (⁴J(H6-F5)) will be smaller.[2] The H-7 proton will likely show a very small long-range coupling to the fluorine.

-

Methyl Protons: The methyl group at C-3 is not coupled to any other protons and will therefore appear as a sharp singlet.

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon directly attached to the fluorine atom (C-5) will exhibit a large one-bond ¹³C-¹⁹F coupling constant.

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted ¹³C-¹⁹F Coupling (J, Hz) |

| C-3 | ~140 - 142 | ⁴J(C3-F5) ≈ 3 - 5 |

| C-3a | ~120 - 122 | ³J(C3a-F5) ≈ 8 - 12 |

| C-4 | ~110 - 112 (d) | ²J(C4-F5) ≈ 20 - 25 |

| C-5 | ~158 - 162 (d) | ¹J(C5-F5) ≈ 230 - 250 |

| C-6 | ~115 - 117 (d) | ²J(C6-F5) ≈ 20 - 25 |

| C-7 | ~118 - 120 | ⁴J(C7-F5) ≈ 3 - 5 |

| C-7a | ~138 - 140 | ³J(C7a-F5) ≈ 8 - 12 |

| CH₃ | ~12 - 14 | - |

Causality behind Predictions:

-

C-5: The carbon atom directly bonded to fluorine (C-5) will be significantly deshielded and will appear at a very high chemical shift. The most prominent feature will be the large one-bond coupling constant (¹J(C5-F5)).[3]

-

Ortho and Meta Carbons: The carbons ortho (C-4, C-6) and meta (C-3a, C-7a) to the fluorine will also show resolvable coupling, with the two-bond couplings being larger than the three-bond couplings.[3]

-

Methyl Carbon: The methyl carbon will appear in the typical aliphatic region.

Predicted ¹⁹F NMR Data

The ¹⁹F NMR spectrum is a crucial tool for confirming the presence and environment of the fluorine atom. It is expected to show a single signal.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| F-5 | ~ -115 to -125 | ddd | ³J(F5-H4) ≈ 8.0 - 10.0, ⁴J(F5-H6) ≈ 5.0 - 7.0, ⁵J(F5-H7) ≈ 0.5 - 1.0 |

Causality behind Predictions:

-

Chemical Shift: The chemical shift of fluorine in fluoroaromatic compounds typically falls in this range relative to a standard like CFCl₃.[4]

-

Multiplicity: The fluorine signal will be split by the neighboring protons. The largest coupling will be with the ortho proton (H-4), followed by the meta proton (H-6). A small, long-range coupling to the para proton (H-7) might also be observed.[4]

Experimental Protocol for NMR Data Acquisition

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3300 - 3100 | N-H | Stretching |

| 3100 - 3000 | Aromatic C-H | Stretching |

| 2950 - 2850 | Methyl C-H | Stretching |

| 1620 - 1580 | C=C | Aromatic ring stretching |

| 1500 - 1450 | C=N | Stretching |

| 1250 - 1150 | C-F | Stretching |

| 850 - 750 | C-H | Aromatic out-of-plane bending |

Causality behind Predictions:

-

The N-H stretch is expected to be a relatively broad band in the high-frequency region.

-

The aromatic C-H stretches appear just above 3000 cm⁻¹.

-

The C-F stretch is a strong absorption in the fingerprint region and is characteristic of fluorinated aromatic compounds.

Experimental Protocol for IR Data Acquisition (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Background Scan: Record a background spectrum of the empty ATR crystal.

-

Sample Application: Place a small amount of the solid sample onto the ATR crystal.

-

Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.

-

Data Collection: Acquire the sample spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Mass Spectrometry Data

-

Molecular Ion (M⁺): The molecular formula of this compound is C₈H₇FN₂. The expected exact mass of the molecular ion is approximately 150.06 g/mol . In high-resolution mass spectrometry (HRMS), this can be determined with high precision.

-

Major Fragmentation Pathways: Electron ionization (EI) is expected to produce several characteristic fragments.[5]

-

Loss of H·: A peak at [M-1]⁺ corresponding to the loss of a hydrogen atom.

-

Loss of N₂: A common fragmentation pathway for indazoles is the loss of a molecule of nitrogen, leading to a fragment at [M-28]⁺.

-

Loss of CH₃·: Cleavage of the methyl group would result in a fragment at [M-15]⁺.

-

Formation of Acylium-indazole Cation: A characteristic fragment for indazoles is the acylium-indazole cation at m/z 145, though this is more prominent in 3-carbonyl substituted indazoles.[5] For the present compound, related indazole core fragments would be expected.

-

Experimental Protocol for MS Data Acquisition (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Spectrum Generation: A mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z ratio.

Conclusion

This guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of this compound, grounded in established spectroscopic principles and data from structurally related compounds. The outlined experimental protocols offer a robust framework for the acquisition and validation of this data in a research setting. By understanding the expected spectral features and the underlying reasons for them, researchers can confidently characterize this and similar molecules, accelerating the process of drug discovery and development.

References

-

Luo, Y., et al. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. Request PDF. [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (1975). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. [Link]

-

Synthesis and characterization of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry. [Link]

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

-

Penner, P., et al. (2022). QM Assisted ML for 19F NMR Chemical Shift Prediction. ChemRxiv. [Link]

-

Novartis OAK. (2024). QM assisted ML for 19F NMR chemical shift prediction. [Link]

-

RSC Publishing. (2021). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. [Link]

-

National Institutes of Health. (2020). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. [Link]

-

The Journal of Organic Chemistry. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]

-

RSC Publishing. (2009). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. [Link]

-

Wikipedia. (2024). Fragmentation (mass spectrometry). [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

YouTube. (2023). Learn Mass Spec Fragmentation and Molecular Weight. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

Strategic Synthesis of 5-Fluoro-3-methyl-1H-indazole: A Guide to Starting Materials and Core Synthetic Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-3-methyl-1H-indazole is a key heterocyclic scaffold prevalent in medicinal chemistry, forming the core of numerous therapeutic agents. Its synthesis is a critical step in the drug discovery and development pipeline. This guide provides an in-depth analysis of the principal synthetic routes to this molecule, with a core focus on the strategic selection of starting materials. We will dissect two primary, field-proven pathways: the classical diazotization of substituted anilines and the convergent condensation of fluorinated ketones with hydrazine. This document is intended for researchers and drug development professionals, offering not just protocols, but the underlying chemical logic, comparative analysis of methodologies, and practical insights to enable robust and scalable synthesis.

Introduction: The Significance of the Indazole Scaffold

Indazole, a fused aromatic heterocycle comprising a benzene and pyrazole ring, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including anti-tumor, anti-inflammatory, and analgesic properties.[3][4] The specific substitution pattern of this compound imparts unique physicochemical properties that are often sought after in drug design to enhance metabolic stability, binding affinity, and cell permeability. Understanding the most efficient and reliable methods to construct this core is paramount for chemists in the pharmaceutical industry.

This guide will explore the synthesis from two distinct and strategically important classes of commercially available starting materials, providing a comprehensive framework for laboratory-scale synthesis and process development.

Pathway A: The Diazotization Route via Substituted Anilines

This classical approach builds the indazole's pyrazole ring onto a pre-existing, appropriately substituted aniline precursor. The key transformation is an intramolecular cyclization triggered by the formation of a diazonium salt.

Core Starting Material: 4-Fluoro-2-methylaniline

The logical and most direct precursor for this pathway is 4-fluoro-2-methylaniline.

-

Chemical Structure:

-

Name: 4-Fluoro-2-methylaniline

-

CAS Number: 452-80-2

-

Molecular Formula: C₇H₈FN

-

-

Causality Behind Experimental Choice: The selection of this starting material is rooted in its structural economy. The fluorine atom at position 4 and the methyl group at position 2 of the aniline ring directly correspond to the desired 5-fluoro and 3-methyl substitution pattern of the final indazole product after cyclization. This pre-positioning of substituents obviates the need for post-cyclization functionalization, shortening the synthetic sequence and improving overall efficiency. The core of this synthetic strategy relies on the well-established and robust chemistry of diazotization.[5][6]

Synthetic Workflow and Mechanism

The synthesis proceeds via a two-step sequence in a single pot: diazotization followed by intramolecular cyclization.

-

Diazotization: The primary aromatic amine (4-fluoro-2-methylaniline) is treated with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HCl, H₂SO₄) at low temperatures (typically 0-5 °C).[6][7] This converts the amino group into a highly reactive diazonium salt. Precise temperature control is critical to prevent premature decomposition of the unstable diazonium intermediate.

-

Intramolecular Cyclization: The resulting diazonium salt is unstable and, upon gentle warming, undergoes intramolecular electrophilic substitution. The diazonium group attacks the carbon atom bearing the methyl group, leading to ring closure and the formation of the indazole ring system with the expulsion of a proton.

Visualization of the Diazotization Pathway

Caption: Workflow for the synthesis of this compound via the diazotization route.

Experimental Protocol: Diazotization of 4-Fluoro-2-methylaniline

Disclaimer: This protocol is a representative example and should be adapted and optimized based on laboratory safety standards and specific experimental goals.

-

Preparation: To a stirred solution of 4-fluoro-2-methylaniline (1.0 eq) in aqueous hydrochloric acid (3.0 eq), cool the mixture to 0-5 °C using an ice-salt bath.

-

Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in water. Add this solution dropwise to the aniline mixture, ensuring the internal temperature does not exceed 5 °C. Stir vigorously for 30 minutes at this temperature.

-

Cyclization: After the initial stir, allow the reaction mixture to slowly warm to room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

-

Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Pathway B: The Hydrazine Condensation Route via Fluorinated Ketones

This modern and highly convergent route involves the construction of the pyrazole ring by reacting a ketone with hydrazine. This method is often favored for its operational simplicity and high yields.

Core Starting Material: 1-(4-Fluorophenyl)ethanone (4-Fluoroacetophenone)

This commercially available ketone is the ideal starting point for the condensation pathway.[8][9]

-

Chemical Structure:

-

Name: 4-Fluoroacetophenone

-

CAS Number: 403-42-9

-

Molecular Formula: C₈H₇FO[9]

-

-

Causality Behind Experimental Choice: This starting material contains the entire carbon skeleton required for the final product, except for the two nitrogen atoms. The fluorophenyl group directly becomes the fused benzene ring, and the acetyl group provides the C3 and the attached methyl group of the indazole.[9] The reaction with hydrazine hydrate is a classic and efficient method for forming a five-membered pyrazole ring from a ketone precursor.[1][5]

Synthetic Workflow and Mechanism

This synthesis is typically a one-pot procedure involving two key transformations:

-

Hydrazone Formation: 4-Fluoroacetophenone reacts with hydrazine (often used as hydrazine hydrate) to form the corresponding hydrazone intermediate via a condensation reaction.

-

Cyclization/Aromatization: The hydrazone intermediate undergoes an intramolecular cyclization. The specific mechanism can vary depending on the reaction conditions (e.g., presence of an acid or base catalyst, high temperature), but it ultimately leads to the formation of the fused pyrazole ring. A subsequent aromatization step yields the stable 1H-indazole product.

Visualization of the Hydrazine Condensation Pathway

Caption: Workflow for the synthesis of this compound via the hydrazine condensation route.

Experimental Protocol: Condensation of 4-Fluoroacetophenone

Disclaimer: This protocol is a representative example. Hydrazine is toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-fluoroacetophenone (1.0 eq), hydrazine hydrate (2.0-3.0 eq), and a high-boiling solvent such as ethylene glycol or diethylene glycol.

-

Reaction: Heat the mixture to reflux (typically 140-160 °C) for several hours. Monitor the reaction's progress by TLC.

-

Workup: Cool the reaction mixture to room temperature and pour it into a beaker of cold water. A precipitate of the product should form.

-

Isolation & Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water to remove any residual solvent and unreacted hydrazine. The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

Comparative Analysis and Field Insights

As a Senior Application Scientist, the choice between these two pathways depends on several practical factors beyond theoretical yield.

| Feature | Pathway A (Diazotization) | Pathway B (Hydrazine Condensation) |

| Starting Material Cost | 4-Fluoro-2-methylaniline can be more expensive and less readily available. | 4-Fluoroacetophenone is a common building block and generally more cost-effective.[10] |

| Scalability | Scalability can be challenging due to the thermal instability of diazonium salts and potential exotherms. Requires strict process control. | Generally more scalable and robust. The reaction is less sensitive to temperature fluctuations once at reflux. |

| Safety Concerns | Diazonium salts are potentially explosive, especially if isolated. Low-temperature control is a critical safety parameter. | Hydrazine is highly toxic and corrosive. Requires careful handling in a controlled environment. |

| Reaction Conditions | Requires cryogenic conditions (0-5 °C), which can be energy-intensive on a large scale. | Requires high temperatures (reflux), but the setup is simpler. |

| Byproducts/Waste | Generates acidic aqueous waste that requires neutralization. | Generates aqueous waste containing hydrazine, which must be quenched and disposed of properly. |

| Overall Simplicity | Multi-step in situ process requiring careful, sequential addition of reagents. | Often a simpler one-pot, "mix-and-heat" procedure. |

Expert Insights & Trustworthiness:

-

Self-Validating Protocols: For Pathway A, the disappearance of the starting aniline spot and the appearance of the product spot on a TLC plate provides a clear validation of reaction completion. For Pathway B, the consumption of the ketone and formation of a new, more polar spot indicates progress. Final product identity and purity must always be confirmed by analytical methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

Causality in Protocol Steps: The low temperature in the diazotization protocol is not arbitrary; it is essential to prevent the diazonium salt from decomposing into unwanted phenols and other byproducts.[11] In the hydrazine protocol, the use of excess hydrazine hydrate drives the initial condensation equilibrium towards the hydrazone product, ensuring high conversion.

Conclusion

The synthesis of this compound can be effectively achieved through at least two robust and well-documented pathways.

-

The Diazotization Route starting from 4-fluoro-2-methylaniline is a classic method that relies on the precise and controlled formation of a diazonium salt intermediate.

-

The Hydrazine Condensation Route starting from 4-fluoroacetophenone offers a more convergent and often operationally simpler alternative, making it highly attractive for both discovery and scale-up campaigns.

The optimal choice of starting material and corresponding synthetic route will depend on a project's specific constraints, including cost, available equipment, safety protocols, and desired scale. Both pathways, when executed with a sound understanding of their underlying mechanisms, provide reliable access to this critical pharmaceutical building block.

References

- Google Patents. (2019). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

-

Arches. (n.d.). Investigations into the synthesis of Indazole. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis of 1H‐indazole derivatives. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 5-fluoro-1H-indazole-3-carboxylic acid. Retrieved from [Link]

-

ACS Publications. (n.d.). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

-

National Institutes of Health. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]

- Google Patents. (2004). US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.

-

ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

-

Institute for Color Science and Technology. (2009). Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding. Retrieved from [Link]

-

Caribbean Journal of Science and Technology. (2021). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Retrieved from [Link]

-

PubMed Central. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Retrieved from [Link]

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 6. Diazotisation [organic-chemistry.org]

- 7. pccc.icrc.ac.ir [pccc.icrc.ac.ir]

- 8. Page loading... [guidechem.com]

- 9. Page loading... [wap.guidechem.com]

- 10. 4-Fluoroacetophenone synthesis - chemicalbook [chemicalbook.com]

- 11. arches.union.edu [arches.union.edu]

Fluorinated Indazole Derivatives: A Technical Guide to Unlocking Novel Biological Activities

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including several FDA-approved drugs.[1][2] The strategic incorporation of fluorine into this heterocyclic system has emerged as a powerful strategy to modulate and enhance therapeutic potential. Fluorination can profoundly influence a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity, thereby improving its pharmacokinetic and pharmacodynamic profile.[3][4] This technical guide provides a comprehensive overview of the diverse biological activities of fluorinated indazole derivatives. We will delve into their roles as potent inhibitors in oncology, their mechanisms in anti-inflammatory and neuroprotective applications, and their emerging potential as antiviral and antimicrobial agents. This guide synthesizes field-proven insights, explains the causality behind experimental choices, and provides detailed protocols to empower researchers in the rational design and evaluation of next-generation fluorinated indazole-based therapeutics.

The Strategic Role of Fluorine in Indazole-Based Drug Discovery

The Indazole Scaffold: A Versatile Heterocycle

Indazole, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, exists in two primary tautomeric forms: 1H-indazole and 2H-indazole, with the 1H form being more thermodynamically stable.[5][6] This scaffold is a cornerstone in medicinal chemistry, valued for its ability to engage in various non-covalent interactions with biological targets and its synthetic tractability.[5][7] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antihypertensive effects.[6][8]

Physicochemical Impact of Fluorination: A Mechanistic Overview

The introduction of fluorine, the most electronegative element, into the indazole core is not merely an atomic substitution but a strategic decision to fine-tune molecular properties. The strength of the carbon-fluorine (C-F) bond enhances metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[3][9] This often leads to improved bioavailability and a longer half-life in vivo.

Furthermore, fluorine's unique electronic properties can modulate the pKa of nearby functional groups, influencing a compound's ionization state and its ability to interact with protein targets.[4] Fluorine can also alter lipophilicity; while fluoro-arenes are typically more lipophilic, the trifluoromethylation of alkyl groups can decrease lipophilicity, offering a tool to optimize solubility and permeability.[4] These modifications can significantly enhance a drug candidate's affinity for its target protein and overall efficacy.[3]

Broad-Spectrum Biological Activities of Fluorinated Indazoles

The functionalization of the indazole scaffold with fluorine has unlocked a remarkable diversity of potent biological activities across multiple therapeutic areas.

Oncology: Targeting Key Signaling Pathways

Fluorinated indazoles have shown exceptional promise as anticancer agents, primarily through the inhibition of protein kinases that are critical for tumor growth, proliferation, and angiogenesis.[10][11]

2.1.1. Protein Kinase Inhibition Many fluorinated indazoles function as ATP-competitive inhibitors, targeting the kinase domain of various oncoproteins.

-

Rho-Associated Coiled-Coil Kinase (ROCK) Inhibitors: The position of fluorine is critical for activity. A 6-fluoroindazole derivative (52 ) showed a dramatically enhanced ROCK1 inhibitory potency (IC₅₀ = 14 nM) and oral bioavailability (61%) compared to its 4-fluoro counterpart (51 , IC₅₀ = 2500 nM).[3][9] Further optimization led to 6-fluoroindazoles with single-digit nanomolar IC₅₀ values and improved pharmacokinetic profiles.[9]

-

Fibroblast Growth Factor Receptor (FGFR) Inhibitors: Fluorine substitution at the 6-position of the indazole ring resulted in improved enzymatic activity against FGFR1 and FGFR2.[10] Derivatives containing a 2,6-difluoro-3-methoxyphenyl group have demonstrated potent enzymatic and antiproliferative activities, with IC₅₀ values in the low nanomolar range against FGFR1/2.[5]

-

Epidermal Growth Factor Receptor (EGFR) Inhibitors: A fluorinated indazole derivative (36g ) displayed remarkable activity in the sub-nanomolar range against wild-type and mutant forms of EGFR, highlighting its potential for treating non-small cell lung cancer (NSCLC).[5][10]

-

Vascular Endothelial Growth Factor Receptor (VEGFR-2) Inhibitors: As a key mediator of angiogenesis, VEGFR-2 is a prime target in oncology. Indazole-based inhibitors have been designed to target this kinase, with potent compounds showing IC₅₀ values as low as 1.24 nM and demonstrating significant anti-angiogenic properties in cellular and in vivo models.[12]

-

FMS-like Tyrosine Kinase 3 (FLT3) Inhibitors: Mutations in the FLT3 gene are common in acute myeloid leukemia (AML). Benzimidazole-indazole hybrids have been developed as potent inhibitors of mutant FLT3 kinases, with optimized compounds showing sub-nanomolar inhibitory activity against FLT3/D835Y mutants and strong antiproliferative effects in AML cell lines.[13]

| Target Kinase | Representative Compound Type | Potency (IC₅₀) | Key Finding | Reference(s) |

| ROCK1 | 6-Fluoroindazole | 14 nM | Fluorine at C6 is superior to C4 for potency and bioavailability. | [3][9] |

| FGFR1/2 | 6-Fluoro-1H-indazol-3-amine | <4.1 nM (FGFR1), 2.0 nM (FGFR2) | Fluorination at C6 enhances enzymatic and cellular potency. | [5][10] |

| EGFR (mutant) | Fluorinated Indazole | Sub-nanomolar | Potent activity against resistance-conferring EGFR mutants. | [10] |

| VEGFR-2 | Indazole Scaffold | 1.24 nM | Potent inhibition of angiogenesis in vitro and in vivo. | [12] |

| FLT3 (mutant) | Benzimidazole-Indazole Hybrid | 0.199 nM (D835Y) | Overcomes drug resistance from kinase domain mutations. | [13] |

2.1.2. Other Anticancer Mechanisms Beyond kinase inhibition, fluorinated indazoles exhibit cytotoxicity through other mechanisms. Monofluorinated 3-guanidyl-indazole structures have shown potent inhibition of F₁F₀-ATPase activity and cytotoxicity in B lymphocyte (Ramos) cells, with EC₅₀ values below 5 μM.[3][9] Additionally, certain derivatives act as inhibitors of phosphoinositide-3'-OH kinase (PI3K), a key enzyme in cell survival pathways.[14]

Anti-inflammatory Activity

Chronic inflammation underlies numerous diseases, and fluorinated indazoles offer multiple avenues for therapeutic intervention.[15][16]

-

Inhibition of Pro-inflammatory Kinases: Fluorinated 5-indazole derivatives have been patented as inhibitors of p38 kinase for treating inflammatory diseases.[3] Similarly, 7-fluoroindazole derivatives show excellent inhibitory potency against human spleen tyrosine kinase (Syk), a critical component of immune receptor signaling, with IC₅₀ values between 10 nM and 50 nM.[3]

-

Modulation of Ion Channels: A 6-fluoroindazole scaffold was developed as a selective and potent antagonist of the TRPA1 cation channel (IC₅₀ = 0.043 μM), a key sensor for inflammatory pain, demonstrating in vivo anti-inflammatory activity.[9]

Neuroprotective and CNS Applications

-

Nitric Oxide Synthase (NOS) Inhibition: Overproduction of nitric oxide by NOS is implicated in neurodegenerative diseases. Fluorination of the indazole aromatic ring has been shown to increase both the inhibitory potency and selectivity for inducible NOS (NOS-II) over neuronal NOS (NOS-I).[17][18] For instance, 4,5,6,7-tetrafluoro-3-perfluorophenyl-1H-indazole inhibited NOS-II activity by 80% without affecting NOS-I, presenting a promising strategy for developing selective neuroprotective agents.[17][18]

-

Cholinesterase Inhibition: In the context of Alzheimer's disease, inhibiting butyrylcholinesterase (BChE) is a valid therapeutic strategy. Certain fluorinated indazole derivatives have been identified as potent and selective BChE inhibitors with favorable blood-brain-barrier permeability profiles.[19]

Antiviral and Antimicrobial Properties

-

Anti-HIV Activity: 5-Fluoroindazole derivatives have demonstrated potent anti-HIV activity, functioning as non-nucleoside reverse transcriptase inhibitors (NNRTIs).[9] The presence of a fluorine atom at the C-5 position can improve potency against the wild-type reverse transcriptase enzyme by over 10-fold compared to the non-fluorinated analog.[9]

-

Antimicrobial and Antifungal Activity: Fluorinated indazoles and related heterocyclic systems have shown promising activity against various bacterial and fungal strains.[8][20] The electron-withdrawing nature of fluorine on the aromatic system appears to contribute to enhanced antimicrobial effects.[21]

Key Experimental Protocols and Methodologies

The translation of a chemical structure into a therapeutic candidate requires rigorous and validated experimental evaluation. This section provides methodologies central to characterizing the biological activity of fluorinated indazole derivatives.

Workflow for Assessing Kinase Inhibitory Potency

Rationale: This workflow is designed to determine a compound's IC₅₀ value, a quantitative measure of its potency against a specific kinase. A fluorescence-based assay is a common high-throughput method that measures the binding of an inhibitor to the kinase active site.

Step-by-Step Protocol (Fluorescence Anisotropy Kinase Binding Assay):

-

Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in an intermediate plate to achieve the desired final assay concentrations.

-

Reagent Preparation: Prepare assay buffer containing the purified target kinase at a fixed concentration and a fluorescently labeled ATP-competitive probe (tracer).

-

Assay Execution: In a 384-well microplate, add the kinase/tracer mixture to all wells. Add the serially diluted test compounds to the appropriate wells. Include controls for 0% inhibition (DMSO vehicle) and 100% inhibition (a known potent, unlabeled inhibitor).

-

Incubation: Seal the plate and incubate at room temperature for a specified time (e.g., 60-120 minutes) to allow the binding reaction to reach equilibrium.

-

Data Acquisition: Read the plate on a fluorescence polarization reader. The instrument measures the difference in the polarization of emitted light when the fluorescent probe is bound to the large kinase enzyme versus when it is free in solution.

-

Data Analysis: Convert the fluorescence polarization values to percent inhibition relative to the controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.

Protocol for Evaluating Anti-proliferative Activity (MTT Assay)

Rationale: The MTT assay is a colorimetric method used to assess cell viability and proliferation. It measures the metabolic activity of living cells, which serves as an indicator of cytotoxicity. This is a crucial secondary assay to confirm that enzyme inhibition translates to a functional effect in a cellular context.

-

Cell Seeding: Culture the desired cancer cell line (e.g., A549, HCT116) under standard conditions. Trypsinize, count, and seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well). Allow cells to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the fluorinated indazole derivative. Remove the old media from the cells and add fresh media containing the various concentrations of the test compound. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT into a purple formazan precipitate.

-

Solubilization: Carefully remove the media and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of ~570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ value, which represents the concentration of the compound that inhibits cell proliferation by 50%.[1][22]

Protocol for Direct C-H Fluorination of Indazoles

Rationale: The ability to directly and regioselectively install fluorine onto the indazole core is essential for medicinal chemistry exploration. The use of N-fluorobenzenesulfonimide (NFSI) is an efficient, metal-free method for this transformation.[23][24]

Representative Protocol for C-3 Fluorination of 2H-Indazoles:

-

Reaction Setup: To a reaction vial, add the 2H-indazole starting material (1.0 eq).

-

Reagent Addition: Add N-fluorobenzenesulfonimide (NFSI) (e.g., 1.5 eq) as the electrophilic fluorine source.

-

Solvent: Add water as the solvent. The use of water makes this an environmentally friendly protocol.[23]

-

Reaction Conditions: Stir the reaction mixture vigorously at a specified temperature (e.g., ambient temperature to 80°C) under ambient air. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup and Purification: Once the reaction is complete, perform an aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product using column chromatography on silica gel to obtain the desired fluorinated indazole derivative.

-

Characterization: Confirm the structure and purity of the final product using NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry.

Conclusion and Future Perspectives

Fluorinated indazole derivatives represent a highly versatile and potent class of molecules with significant therapeutic potential across a wide range of diseases. The strategic incorporation of fluorine is a proven method for enhancing drug-like properties, leading to compounds with superior potency, selectivity, and pharmacokinetic profiles. The extensive research into their role as kinase inhibitors has already yielded promising candidates for cancer therapy.

Future efforts should focus on several key areas:

-

Expanding the Target Space: While kinase inhibition is well-explored, the application of fluorinated indazoles to other target classes, such as G-protein coupled receptors (GPCRs) and epigenetic targets, remains a fertile ground for discovery.

-

Overcoming Drug Resistance: The development of derivatives that are active against known resistance mutations, as seen with FLT3 and EGFR inhibitors, will continue to be a critical area of research.[10][13]

-

Advanced Synthetic Methodologies: Continued innovation in late-stage fluorination techniques will enable more rapid and diverse library synthesis, accelerating the drug discovery process.

By integrating rational design, robust biological evaluation, and innovative synthetic chemistry, the full potential of fluorinated indazole derivatives can be realized, paving the way for the development of novel, effective, and safe medicines.

References

-

Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing). Available from: [Link]

-

Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PubMed Central. Available from: [Link]

-

Fluorinated indazoles as novel selective inhibitors of nitric oxide synthase (NOS): synthesis and biological evaluation - PubMed. Available from: [Link]

-

Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC - NIH. Available from: [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. Available from: [Link]

-

Fluorinated indazoles as novel selective inhibitors of nitric oxide synthase (NOS): Synthesis and biological evaluation | Request PDF - ResearchGate. Available from: [Link]

-

Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide - Organic Chemistry Portal. Available from: [Link]

-

Synthesis and structure-activity relationships of 4-fluorophenyl-imidazole p38α MAPK, CK1δ and JAK2 kinase inhibitors - PubMed. Available from: [Link]

-

Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Available from: [Link]

-

Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Derivatives - MDPI. Available from: [Link]

-

FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - MDPI. Available from: [Link]

-

Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Available from: [Link]

-

Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC - NIH. Available from: [Link]

-

Structure of fluorinated indazoles derivatives 102, 117–124 - ResearchGate. Available from: [Link]

-

Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties - Frontiers. Available from: [Link]

-

Fluorinated benzimidazole derivatives: In vitro antimicrobial activity - ACG Publications. Available from: [Link]

-

Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide - American Chemical Society. Available from: [Link]

-

Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

-

Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC - NIH. Available from: [Link]

-

Fluorinated benzimidazole derivatives: In vitro antimicrobial activity | Request PDF. Available from: [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Available from: [Link]

-

Antibacterial activity of indazole derivatives (5a-o). - ResearchGate. Available from: [Link]

-

(PDF) In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Available from: [Link]

-

Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Publishing. Available from: [Link]

-

Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed. Available from: [Link]

-

Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - MDPI. Available from: [Link]

-

In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC - NIH. Available from: [Link]

-

Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed. Available from: [Link]

-

Structure–Activity Relationship of Fluorinated Sialic Acid Inhibitors for Bacterial Sialylation - PMC - NIH. Available from: [Link]

-

Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PubMed Central. Available from: [Link]

-

Discovery of benzimidazole-indazole derivatives as potent FLT3-tyrosine kinase domain mutant kinase inhibitors for acute myeloid leukemia - PubMed. Available from: [Link]

-

Indazole derivatives as selective inhibitors of butyrylcholinesterase with effective blood-brain-barrier permeability profile - Monash University. Available from: [Link]

-

Different biological activities reported with Indazole derivatives - ResearchGate. Available from: [Link]

Sources

- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of benzimidazole-indazole derivatives as potent FLT3-tyrosine kinase domain mutant kinase inhibitors for acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Fluorinated indazoles as novel selective inhibitors of nitric oxide synthase (NOS): synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. research.monash.edu [research.monash.edu]

- 20. mdpi.com [mdpi.com]

- 21. acgpubs.org [acgpubs.org]

- 22. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide [organic-chemistry.org]

- 24. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to 5-Fluoro-3-methyl-1H-indazole

This guide provides a comprehensive technical overview of 5-Fluoro-3-methyl-1H-indazole, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The content herein is curated for researchers, scientists, and professionals in the field of drug development, offering insights into its chemical properties, synthesis, and potential therapeutic applications.

Core Molecular Attributes

This compound is a substituted indazole derivative. The incorporation of a fluorine atom and a methyl group onto the indazole scaffold imparts unique physicochemical properties that are advantageous in the design of novel therapeutic agents.

Molecular Formula and Weight

The fundamental molecular characteristics of this compound are summarized below. These values are critical for stoichiometric calculations in synthesis, analytical characterization, and biochemical assays.

| Property | Value | Source |

| Molecular Formula | C₈H₇FN₂ | [1][2] |

| Molecular Weight | 150.15 g/mol | [1][2][3] |

| Exact Mass | 150.059326 g/mol | [4] |

| CAS Number | 945265-03-2 | [1][2][3] |

Structural Representation

The structural formula of this compound is depicted below, illustrating the fusion of a pyrazole ring with a fluorinated benzene ring and a methyl substituent at the 3-position.

Caption: 2D structure of this compound.

The Role of Fluorine in Medicinal Chemistry

The introduction of fluorine into drug candidates is a well-established strategy in modern medicinal chemistry.[5] Approximately 20-30% of all pharmaceuticals contain at least one fluorine atom.[5] The unique properties of fluorine, such as its high electronegativity and small atomic size, can significantly modulate a molecule's metabolic stability, lipophilicity, and bioavailability.[5] In the context of the indazole scaffold, strategic fluorination can lead to compounds with enhanced potency and improved pharmacokinetic profiles.[5]

Synthesis and Characterization

The synthesis of substituted indazoles is a pivotal aspect of their development as therapeutic agents. While specific, detailed synthetic routes for this compound are proprietary and found within patent literature, general methodologies for analogous structures often involve multi-step processes.

General Synthetic Approach

A common strategy for synthesizing fluorinated indazoles involves the cyclization of appropriately substituted phenylhydrazines. The workflow for such a synthesis is outlined below.

Caption: Generalized synthetic workflow for fluorinated indazoles.

A patent describes a three-step synthesis of a related compound, 5-bromo-4-fluoro-1H-indazole, starting from 3-fluoro-2-methylaniline, which involves bromination, ring closure, and deprotection reactions.[6] This highlights the modular nature of synthetic routes to substituted indazoles.

Physicochemical Properties and Spectroscopic Data

The characterization of this compound relies on a suite of analytical techniques. While a comprehensive public dataset is not available, typical properties for related indazole derivatives are provided for context.

| Property | Typical Value/Observation | Method |

| Appearance | Beige Powder/Solid | Visual Inspection |

| Melting Point | 146 - 150 °C (for unsubstituted Indazole) | [7] Differential Scanning Calorimetry (DSC) |

| Boiling Point | 270 °C @ 743 mmHg (for unsubstituted Indazole) | [7] Distillation |

| ¹H NMR | Signals corresponding to aromatic, methyl, and N-H protons. | Nuclear Magnetic Resonance |

| ¹³C NMR | Resonances for aromatic and aliphatic carbons. | Nuclear Magnetic Resonance |

| ¹⁹F NMR | A characteristic signal for the fluorine atom. | Nuclear Magnetic Resonance |

| Mass Spectrometry | Molecular ion peak confirming the molecular weight. | MS (GC) |

Spectroscopic data for the parent compound, 3-methyl-4,5,6,7-tetrafluoro-1H-indazole, has been studied in detail using high-resolution mass spectrometry and various NMR techniques, supported by ab initio quantum theory.[8] Such studies are crucial for the unambiguous assignment of spectral peaks.[8]

Applications in Drug Discovery

Indazole derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets. They are key components in numerous approved drugs and clinical candidates.

Kinase Inhibition

The indazole nucleus is a prominent feature in many kinase inhibitors, where it often forms critical hydrogen bonding interactions with the hinge region of the kinase domain. For example, Axitinib, a potent tyrosine kinase inhibitor, features a 1H-indazole core. The specific substitution pattern of this compound makes it an attractive building block for the synthesis of novel kinase inhibitors.

Broader Therapeutic Potential

Beyond oncology, indazole-containing compounds have demonstrated a wide array of pharmacological activities, including:

The incorporation of fluorine at the 5-position can be particularly beneficial. For instance, in a series of indazole derivatives targeting HIV reverse transcriptase, the presence of a fluorine atom at this position was found to be important for potent activity.[10]

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care. While a specific safety data sheet (SDS) for this exact compound is not publicly available, general guidelines for indazole derivatives should be followed.

General Precautions

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[7]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash thoroughly after handling.[7]

-

Storage: Keep in a dry, cool, and well-ventilated place. Keep the container tightly closed.[7]

-

Incompatibilities: Avoid strong oxidizing agents.[7]

Hazard Identification

For the related compound 5-fluoro-1H-indazole-3-carboxylic acid, the following hazard statements have been noted:

-

Harmful if swallowed.[11]

-

Causes skin irritation.[11]

-

Causes serious eye irritation.[11]

-

May cause respiratory irritation.[11]

It is prudent to assume that this compound may have a similar hazard profile.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in drug discovery and development. Its unique combination of a privileged indazole scaffold with a strategically placed fluorine atom makes it an attractive starting point for the synthesis of novel therapeutic agents, particularly in the realm of kinase inhibition and other targeted therapies. Further research into its synthesis, biological activity, and structure-activity relationships will continue to unlock its full potential in medicinal chemistry.

References

-

National Center for Biotechnology Information. 5-Fluoro-3-(1H-indol-3-ylmethyl). [Link]

-

ChemBK. 1H-Indazole, 5-fluoro-3-phenyl-. [Link]

-

PubChem. 5-fluoro-1H-indazole-3-carboxylic acid. [Link]

- Google Patents. A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

-

PubChem. 5-Fluoro-adb, (+-)-. [Link]

-

Appchem. This compound. [Link]

-

ChemSynthesis. 5-fluoro-1H-indazole-3-carboxylic acid. [Link]

-

PubMed Central. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. [Link]

-